Scientific Field: Materials Science and Chemical Engineering
Application Summary: The (+)-MBF-OH dimer has been utilized in the study of molecular dimer morphology based on organic spin centers, particularly nitronyl nitroxide radicals. This research is pivotal in the development of organic magnetic materials .
Methods of Application: The methods involved synthesizing self-assembly single radical molecules with hydrogen bond donors and acceptors. The structures and magnetic properties were characterized using UV-Vis absorption spectroscopy, electron paramagnetic resonance (EPR), and superconducting quantum interference devices (SQUIDs) .
Results: The study observed the formation of two different dimers (ring-closed dimer and “L”-type dimer) in various solvents due to hydrogen bonding. Both dimers exhibited ferromagnetic properties, with the ring-closed dimer having ( J/k_B = 0.18 K ) and ( \Delta E_{S-T} = 0.0071 kcal/mol ); the “L”-type dimer had ( J/k_B = 9.26 K ) and ( \Delta E_{S-T} = 0.037 kcal/mol ) .
Scientific Field: Biochemistry and Molecular Biology
Application Summary: The dimer has been instrumental in probing protein aggregation at buried interfaces, which is essential for understanding protein behavior in biomedical applications .
Methods of Application: Sum frequency generation vibrational spectroscopy (SFG) with Hamiltonian local mode approximation method analysis was used to study protein adsorption at the silicone oil/protein solution interface .
Results: The interface was predominantly covered by BSA dimers. After treatment with dithiothreitol (DTT), about 25% of the adsorbed BSA dimers were converted to monomers, indicating the dimerization as a crucial initial step for protein aggregation .
Scientific Field: Physical Chemistry
Application Summary: Non-spherical dimer colloids synthesized from (+)-MBF-OH dimer serve as building blocks for self-assembly, colloidal surfactants for Pickering emulsion, and photonic materials .
Methods of Application: The dimers are used in self-assembly processes utilizing Brownian motion and as colloidal surfactants to stabilize emulsions .
Scientific Field: Medical Science and Surgery
Application Summary: Excimer lasers, which can be powered by (+)-MBF-OH dimer molecules, are used in ophthalmic surgeries such as PRK and LASIK to correct refractive errors .
Methods of Application: The dimer is used in the generation of the laser beam for precise microfabrication during the surgical procedures .
Scientific Field: Materials Science
Application Summary: The dimer is used in the design of organic magnetic materials due to its unique electron-discrete structure and excellent thermodynamic stability .
Methods of Application: The application involves the synthesis of organic magnetic materials with the dimer acting as a spin center for the study of intramolecular interactions .
Results: The dimer has shown potential in enhancing the ferromagnetic properties of the materials, with specific spin coupling values provided in the study .
Scientific Field: Surface Science
Application Summary: The dimer plays a role in investigating the molecular behavior of proteins at interfaces, impacting fields such as biosensors and biomedical implants .
Methods of Application: The study of protein aggregation at interfaces utilizes the dimer to understand the orientation and behavior of proteins at the molecular level .
Results: The research has provided insights into the dimerization process and its significance in protein aggregation, with a focus on the orientation of BSA dimers on surfaces .
Scientific Field: Hematology and Clinical Pathology
Application Summary: The (+)-MBF-OH dimer is used in D-dimer assays, which are critical for diagnosing conditions like deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation .
Methods of Application: Clinical laboratories utilize enzyme-linked immunosorbent assays (ELISA) and rapid point-of-care D-dimer assays that employ monoclonal antibodies to measure D-dimer levels .
Scientific Field: Clinical Laboratory Science
Application Summary: Advancements in D-dimer testing, including the (+)-MBF-OH dimer, aim to harmonize clinical assays and improve detection methods .
Methods of Application: A variety of immunoassays are used to determine D-dimer levels, with efforts to standardize these assays to reduce discrepancies and improve diagnostic accuracy .
Results: The harmonization process is ongoing, with the goal of establishing an internationally endorsed reference measurement system for D-dimer testing .
The compound (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. The compound features a tricyclic structure with multiple methyl groups and ether linkages that contribute to its unique chemical properties. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of atoms that can significantly influence the compound's reactivity and biological interactions.
Safety information on (+)-MBF-OH dimer is not readily available from commercial vendors [].
The compound's complex structure may also allow it to participate in various metabolic pathways when introduced into biological systems.
The biological activity of this compound can be assessed through its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structural motifs often exhibit significant biological activities including:
Synthesis of this compound can be achieved through several methodologies:
Research into synthetic pathways for related compounds has provided valuable insights into efficient methods for producing such complex structures .
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound affects biological systems:
Studies have shown that compounds with similar structures often display diverse interaction profiles, making them suitable candidates for further investigation .
Several compounds share structural similarities with (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Tricyclic structure | Antioxidant |
Compound B | Methylated phenol | Cytotoxic |
Compound C | Ether-linked cyclic | Enzyme inhibitor |
These compounds highlight the diversity within this chemical family while underscoring the unique attributes of the target compound due to its specific stereochemistry and functional groups.